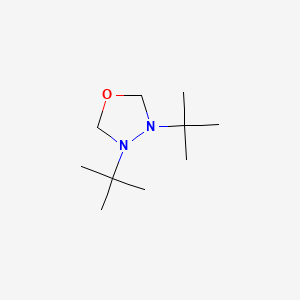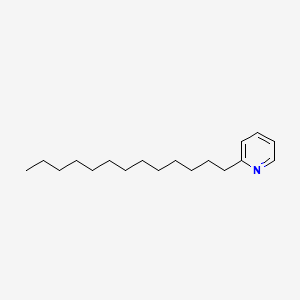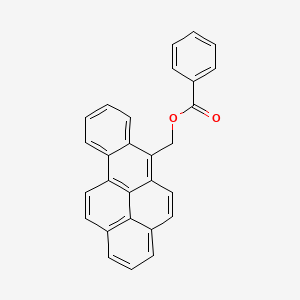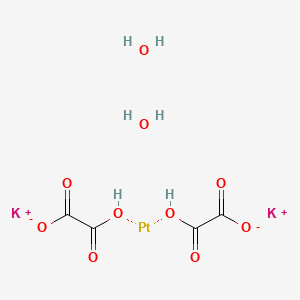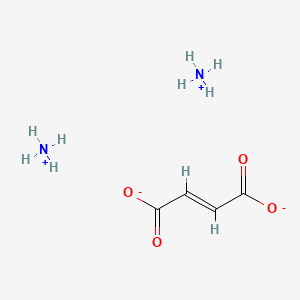
Ammonium fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium fumarate is a chemical compound with the formula (NH₄)₂C₄H₂O₄. It is the ammonium salt of fumaric acid and is known for its applications in various fields, including food additives, pharmaceuticals, and industrial processes . As a food additive, it is designated with the E number E368 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized through the neutralization of fumaric acid with ammonium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain dithis compound crystals .
Industrial Production Methods: Industrial production of dithis compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystalline form of dithis compound is preferred for its stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid.
Reduction: Under specific conditions, it can be reduced to succinic acid.
Substitution: Dithis compound can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reactions with metal salts can lead to the formation of metal fumarates.
Major Products Formed:
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Metal fumarates.
Aplicaciones Científicas De Investigación
Diammonium fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Dithis compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used as a food additive, it acts as an acidity regulator and preservative
Mecanismo De Acción
The mechanism of action of diammonium fumarate involves its interaction with cellular pathways. It is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant proteins, providing protection against oxidative damage .
Comparación Con Compuestos Similares
Ammonium fumarate: Similar in structure but contains only one ammonium ion.
Dimethyl fumarate: An ester of fumaric acid, used in the treatment of multiple sclerosis.
Monothis compound: Contains one ammonium ion and one hydrogen ion
Uniqueness: Dithis compound is unique due to its dual ammonium ions, which enhance its solubility and reactivity compared to its monoammonium counterpart. Its applications in food and pharmaceuticals also distinguish it from other fumarates .
Propiedades
Número CAS |
32378-54-4 |
|---|---|
Fórmula molecular |
C4H10N2O4 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
diazanium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; |
Clave InChI |
CKKXWJDFFQPBQL-SEPHDYHBSA-N |
SMILES isomérico |
C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


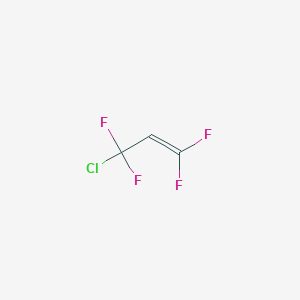
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
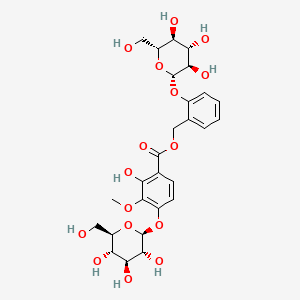
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
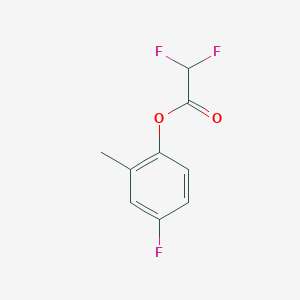
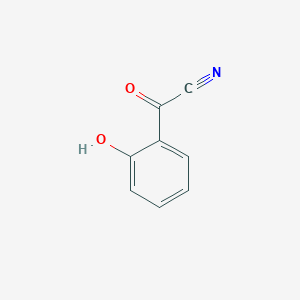
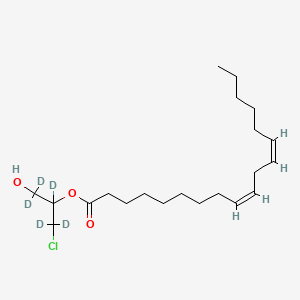
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
